RU-505

説明

RU-505 is an inhibitor of the interaction between amyloid-β (Aβ) and fibrinogen, with a higher efficacy for inhibiting monomeric forms of Aβ bound to fibrinogen over oligomeric forms. In vitro, this compound (20 µM) normalizes fibrin clot formation that is disrupted when fibrinogen is bound to Aβ42. This compound (35 mg/kg) decreases the incidence of vessel occlusion in the Tg6799 transgenic mouse model of Alzheimer’s disease. Chronic treatment with this compound (35 mg/kg, s.c., every other day for 3 months) decreases Aβ deposition in blood vessels and cortical fibrinogen infiltration and microgliosis in the brain of Tg6799 mice. In addition, it improves spatial memory in chronically treated Tg6799 mice compared with vehicle control mice.

Novel Aβ-fibrinogen interaction inhibitor, rescuing altered thrombosis and cognitive decline in Alzheimer's disease mice

This compound is an Aβ-fibrinogen interaction inhibitor. It acts by rescuing altered thrombosis and cognitive decline in Alzheimer's disease mice.

科学的研究の応用

アルツハイマー病治療

RU-505は、アルツハイマー病の潜在的な治療法として研究されています {svg_1} {svg_2}. アミロイドβ(Aβ)とフィブリノゲンの相互作用の阻害剤として作用します {svg_3}. この相互作用は、フィブリン血栓構造を変化させ、血栓の分解を遅らせるため、アルツハイマー病の重要な因子として特定されています {svg_4}. インビトロでは、this compoundは、フィブリノゲンがAβ42に結合したときに阻害されるフィブリン血栓形成を正常化することが示されています {svg_5}.

脳血流の改善

This compoundを投与したアルツハイマー病のマウスでは、脳血流が改善されたことがわかっています {svg_6}. これは、多くのアルツハイマー病患者が、脳血流の変化などの脳血管異常を患っていることを考えると重要です {svg_7}.

炎症の軽減

This compoundは、アルツハイマー病のマウスの脳内の炎症を軽減することが示されています {svg_8}. これは、炎症がアルツハイマー病の一般的な症状であることを考えると有望な発見です {svg_9}.

血管閉塞の予防

This compoundは、アルツハイマー病のトランスジェニックマウスにおける血管閉塞を阻害することがわかりました {svg_10}. これは、血管閉塞が脳卒中などの深刻な合併症につながる可能性があることを考えると重要な発見です {svg_11}.

アミロイド沈着の軽減

This compoundの長期投与は、アルツハイマー病のマウスモデルの皮質における血管アミロイド沈着を大幅に減少させることが示されています {svg_12}. アミロイドプラークは、タンパク質断片βアミロイドの沈着物であり、アルツハイマー病の特徴です {svg_13}.

認知障害の改善

This compoundは、アルツハイマー病のマウスモデルにおける認知障害を改善することがわかりました {svg_14}. これは、認知障害がアルツハイマー病の主要な症状であることを考えると有望な発見です {svg_15}.

他の神経変性疾患における潜在的な使用

アミロイドβ(Aβ)とフィブリノゲンの相互作用に対する効果を考えると、this compoundは、この相互作用が役割を果たす他の神経変性疾患にも潜在的な用途がある可能性があります {svg_16}. ただし、この分野ではさらなる研究が必要です。

生化学分析

Biochemical Properties

RU-505 plays a crucial role in biochemical reactions by inhibiting the interaction between amyloid-β (Aβ) and fibrinogen. This interaction is known to alter fibrin clot structure and delay clot degradation, contributing to cerebrovascular abnormalities in Alzheimer’s disease . This compound has a higher efficacy for inhibiting monomeric forms of Aβ bound to fibrinogen over oligomeric forms . In vitro studies have shown that this compound normalizes fibrin clot formation disrupted by Aβ42 . The compound interacts with Aβ and fibrinogen, preventing the formation of abnormal blood clots and improving blood flow in the brain .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In Alzheimer’s disease mouse models, treatment with this compound has been shown to reduce inflammation and improve blood flow in the brain . The compound also improves spatial memory and cognitive function in these mice . This compound influences cell signaling pathways by inhibiting the interaction between Aβ and fibrinogen, which in turn reduces the formation of abnormal blood clots and inflammation . This leads to improved neuronal function and reduced cognitive decline in Alzheimer’s disease models .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with amyloid-β (Aβ) and fibrinogen. This compound effectively inhibits the interaction between Aβ and fibrinogen, preventing the formation of abnormal fibrin clots that contribute to cerebrovascular abnormalities in Alzheimer’s disease . The compound has an IC50 of 5.00 and 2.72 μM in fluorescence polarization (FP) and AlphaLISA assays, respectively . This compound is highly permeable to the blood-brain barrier, allowing it to exert its effects in the brain . By inhibiting the Aβ-fibrinogen interaction, this compound reduces vascular amyloid deposition and microgliosis, leading to improved cognitive function in Alzheimer’s disease models .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time in both in vitro and in vivo studies. Chronic treatment with this compound (35 mg/kg, subcutaneously, every other day for 3 months) in Alzheimer’s disease mouse models has been shown to decrease Aβ deposition in blood vessels and cortical fibrinogen infiltration . This long-term treatment also reduces microgliosis and improves spatial memory in treated mice compared with vehicle control mice . The stability and degradation of this compound in laboratory settings have not been extensively studied, but its long-term effects on cellular function have shown promising results in Alzheimer’s disease models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In Alzheimer’s disease mouse models, a dosage of 35 mg/kg administered subcutaneously every other day for 3 months has been shown to significantly reduce vascular amyloid deposition and improve cognitive function . Higher dosages of this compound have not been extensively studied, but it is important to consider potential toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with amyloid-β (Aβ) and fibrinogen. By inhibiting the Aβ-fibrinogen interaction, this compound normalizes fibrin clot formation and degradation in the presence of Aβ42 . The compound’s effects on metabolic flux or metabolite levels have not been extensively studied, but its role in reducing vascular amyloid deposition and improving cognitive function suggests that it may influence metabolic pathways related to Alzheimer’s disease .

Transport and Distribution

This compound is highly permeable to the blood-brain barrier, allowing it to be effectively transported and distributed within the brain . The compound’s interaction with amyloid-β (Aβ) and fibrinogen facilitates its localization in areas affected by Alzheimer’s disease . This compound’s transport and distribution within cells and tissues have not been extensively studied, but its ability to cross the blood-brain barrier is a key factor in its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound has not been extensively studied, but its ability to cross the blood-brain barrier and interact with amyloid-β (Aβ) and fibrinogen suggests that it may localize in areas affected by Alzheimer’s disease . The compound’s effects on its activity or function within specific compartments or organelles have not been well characterized, but its role in reducing vascular amyloid deposition and improving cognitive function indicates that it may have important subcellular effects .

特性

IUPAC Name |

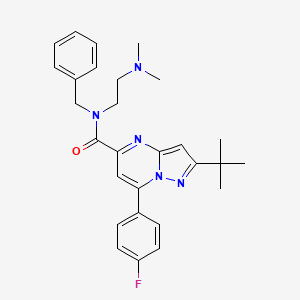

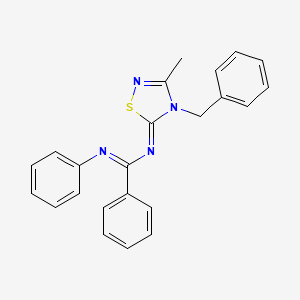

N-benzyl-2-tert-butyl-N-[2-(dimethylamino)ethyl]-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32FN5O/c1-28(2,3)25-18-26-30-23(17-24(34(26)31-25)21-11-13-22(29)14-12-21)27(35)33(16-15-32(4)5)19-20-9-7-6-8-10-20/h6-14,17-18H,15-16,19H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMFHHCFJJZWFBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN2C(=CC(=NC2=C1)C(=O)N(CCN(C)C)CC3=CC=CC=C3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-[(4r)-2-Azanylidene-5,5-Bis(Fluoranyl)-4-Methyl-1,3-Oxazinan-4-Yl]-4-Fluoranyl-Phenyl]-5-Cyano-Pyridine-2-Carboxamide](/img/structure/B610529.png)